Cas no 28294-47-5 (Acetyl Acetosyringone)

Acetyl Acetosyringone 化学的及び物理的性質
名前と識別子
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- 4-Acetyl-2,6-dimethoxyphenyl acetate
- (4-acetyl-2,6-dimethoxyphenyl) acetate
- Ethanone,1-[4-(acetyloxy)-3,5-dimethoxyphenyl]-
- 1-(4-Acetoxy-3,5-dimethoxy-phenyl)-aethanon
- 1-(4-acetoxy-3,5-dimethoxy-phenyl)-ethanone
- 4-acetoxy-3,5-dimethoxy acetophenone
- 4'-O-Acetylacetosyringone
- Acetosyringone acetate
- EINECS 248-942-3
- bmse010105
- 28294-47-5
- AKOS016846189
- UNII-8BK92QRM9Q
- Ethanone, 1-(4-(acetyloxy)-3,5-dimethoxyphenyl)-
- 2478-38-8,Ac
- CHEBI:86575
- DTXSID30182545
- NS00028452
- SureCN1928259
- FT-0735901
- 4-Acetoxy-3,5-dimethoxyacetophenone
- 4'-ACETOXY-3',5'-DIMETHOXYACETOPHENONE
- SCHEMBL1928259
- ACETYL ACETOSYRINGONE
- (4-acetyl-2, 6-dimethoxyphenyl) acetate
- (4-acetyl-2,6-dimethoxy-phenyl) acetate
- AC1MI15J
- Q27159257
- 8BK92QRM9Q
- Acetyl Acetosyringone
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- インチ: InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3
- InChIKey: SUFHOFZQYXKUCA-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC
計算された属性
- 精确分子量: 238.08400
- 同位素质量: 238.084124
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.153
- Boiling Point: 306°Cat760mmHg
- フラッシュポイント: 142.2°C
- Refractive Index: 1.502
- PSA: 61.83000
- LogP: 1.83170
Acetyl Acetosyringone Security Information
Acetyl Acetosyringone 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関書
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品の衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
Acetyl Acetosyringone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019110127-5g |
4-Acetyl-2,6-dimethoxyphenyl acetate |
28294-47-5 | 95% | 5g |
$355.52 | 2023-09-02 | |
TRC | A171188-2.5g |
Acetyl Acetosyringone |
28294-47-5 | 2.5g |
$ 185.00 | 2022-06-08 | ||
Crysdot LLC | CD12088680-5g |
4-Acetyl-2,6-dimethoxyphenyl acetate |
28294-47-5 | 95+% | 5g |
$432 | 2024-07-24 | |
TRC | A171188-500mg |
Acetyl Acetosyringone |
28294-47-5 | 500mg |
$ 65.00 | 2022-06-08 | ||
TRC | A171188-250mg |
Acetyl Acetosyringone |
28294-47-5 | 250mg |
$ 50.00 | 2022-06-08 |
Acetyl Acetosyringone 関連文献
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1. CCCLXXIX.—Experiments on the synthesis of anthocyanins. Part XIII. 5-β-Grlucosidyl- and 5-lactosidyl-hirsutidin chloridesLeopold Ferdinand Levy,Robert Robinson J. Chem. Soc. 1931 2738
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2. 354. Experiments on the synthesis of anthocyanins. Part XXVI. Reso-callistephin and reso-oenin chlorideK. E. Grove,L. F. Levy,P. V. Nair,Robert Robinson J. Chem. Soc. 1934 1614
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3. 327. Experiments on the synthesis of anthocyanins. Part XVI. A synthesis of malvin chlorideRobert Robinson,A. R. Todd J. Chem. Soc. 1932 2299
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4. 326. Experiments on the synthesis of anthocyanins. Part XV. A synthesis of hirsutin chlorideRobert Robinson,A. R. Todd J. Chem. Soc. 1932 2293
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5. 174. Experiments on the synthesis of anthocyanins. Part XX. Synthesis of malvidin 3-galactoside and its probable occurrence as a natural anthocyaninJanet C. Bell,Robert Robinson J. Chem. Soc. 1934 813
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6. CCCLXXIV.—Experiments on the synthesis of the anthocyanins. Part VIII. A synthesis of ?nin chlorideLeopold Ferdinand Levy,Theodore Posternack,Robert Robinson J. Chem. Soc. 1931 2701
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7. Formula index
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8. Formula index
Acetyl Acetosyringoneに関する追加情報
Chemical Profile of 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5)
4-Acetyl-2,6-dimethoxyphenyl acetate, identified by its Chemical Abstracts Service (CAS) number 28294-47-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.
The molecular structure of 4-Acetyl-2,6-dimethoxyphenyl acetate consists of a phenolic core substituted with acetyl and methoxy groups at the 2nd and 6th positions, respectively. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in various chemical transformations. The presence of the acetyl group enhances reactivity, while the methoxy groups contribute to solubility and metabolic stability, which are crucial factors in pharmaceutical design.
In recent years, 4-Acetyl-2,6-dimethoxyphenyl acetate has been explored for its role in synthesizing complex natural products and drug-like scaffolds. Its aromatic system provides a stable platform for further functionalization, enabling chemists to construct more intricate molecules with desired pharmacological properties. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity and selectivity for target enzymes and receptors.
One of the most compelling aspects of 4-Acetyl-2,6-dimethoxyphenyl acetate is its utility in medicinal chemistry. The combination of acetyl and methoxy substituents has been shown to modulate biological activity across multiple therapeutic areas. For instance, derivatives of this compound have been investigated for their potential in anti-inflammatory, anticancer, and antimicrobial applications. The acetyl group can serve as a handle for further derivatization via amide bond formation, while the methoxy groups can influence electronic distribution, affecting interactions with biological targets.
Recent advancements in computational chemistry have further highlighted the significance of 4-Acetyl-2,6-dimethoxyphenyl acetate. Molecular modeling studies indicate that structural modifications at the 2-position and 6-position can significantly alter binding kinetics and thermodynamics. These insights have guided experimental efforts to optimize lead compounds for clinical development. The compound's ability to serve as a scaffold for generating structurally diverse libraries has made it an invaluable asset in high-throughput screening campaigns aimed at identifying new therapeutic agents.
The synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate itself is an elegant example of modern organic methodology. Modern synthetic routes often employ catalytic methods to achieve regioselective functionalization, minimizing side reactions and improving yields. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the phenolic core, while enzymatic or chemoenzymatic approaches have been explored to introduce acetyl and methoxy groups with high precision.
The pharmacokinetic profile of derivatives derived from 4-Acetyl-2,6-dimethoxyphenyl acetate is another area of active investigation. Metabolic stability is a critical parameter in drug development, as it determines how long a drug remains active within the body after administration. The methoxy groups in this compound contribute to metabolic resistance by stabilizing the aromatic ring against oxidative degradation by cytochrome P450 enzymes. This property makes it particularly attractive for designing long-acting therapeutics.
In conclusion,4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5) represents a cornerstone in synthetic organic chemistry and pharmaceutical research. Its unique structural features offer unparalleled flexibility for designing molecules with tailored biological activities. As research continues to uncover new synthetic strategies and pharmacological applications,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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